Aminopterin (CAS: 54-62-6) is a highly potent, synthetic 4-amino analog of folic acid that functions as a competitive, tight-binding inhibitor of dihydrofolate reductase (DHFR). In procurement and industrial contexts, it is primarily sourced as a critical selection agent for mammalian cell culture—most notably as the active inhibitor in HAT (hypoxanthine-aminopterin-thymidine) medium for hybridoma generation. It is typically supplied as a light yellow to yellow-brown crystalline powder that is soluble in basic aqueous solutions, such as 0.1 N NaOH at up to 50 mg/mL . Due to its extreme cytotoxicity and ability to completely block de novo nucleotide synthesis, it is preferred over natural folates and less potent analogs in applications requiring absolute metabolic pathway restriction .
Substituting Aminopterin with its closest structural analog, Methotrexate (MTX), can compromise assay reproducibility and selection stringency in specialized workflows. Although both compounds inhibit DHFR, Aminopterin lacks the N10-methyl group present in MTX, a structural difference that fundamentally alters its intracellular transport and metabolism [1]. Aminopterin undergoes significantly faster and more extensive intracellular polyglutamation than MTX, leading to superior intracellular retention and more sustained DHFR blockade[1]. In hybridoma selection protocols, generic substitution with other antifolates risks incomplete suppression of the de novo DNA synthesis pathway, potentially allowing unfused myeloma cells to survive and outcompete the desired antibody-producing clones. Therefore, Aminopterin remains the strictly required, non-interchangeable standard for HAT medium formulations[2].
Aminopterin demonstrates a tighter binding affinity for human dihydrofolate reductase (DHFR) compared to its primary analog, Methotrexate. In comparative enzymatic assays, Aminopterin exhibited a Ki of 3.7 pM, whereas Methotrexate showed a slightly weaker affinity with a Ki of 4.8 pM [1]. This ultra-tight binding ensures near-complete inhibition of the enzyme at picomolar concentrations.
| Evidence Dimension | DHFR Inhibition Constant (Ki) |
| Target Compound Data | 3.7 pM |
| Comparator Or Baseline | Methotrexate (4.8 pM) |
| Quantified Difference | 1.3-fold tighter binding affinity |
| Conditions | In vitro enzymatic assay against human DHFR |
For biochemical assays requiring maximal suppression of folate metabolism, Aminopterin provides superior target engagement at lower molar concentrations.
The efficacy of an antifolate in prolonged cell culture selection depends on its conversion to polyglutamate derivatives, which are retained inside the cell. At equal 1 µM extracellular concentrations in Ehrlich ascites tumor cells, the net accumulation of Aminopterin polyglutamates exceeded that of Methotrexate polyglutamates by a factor of 9[1]. Even when adjusted for transport differences, Aminopterin remains a 2.8-fold better substrate for folylpolyglutamate synthetase [1].
| Evidence Dimension | Intracellular polyglutamate accumulation |
| Target Compound Data | 9-fold higher net accumulation |
| Comparator Or Baseline | Methotrexate (1x baseline accumulation) |
| Quantified Difference | 900% greater accumulation of active polyglutamates |
| Conditions | Ehrlich ascites tumor cells in vitro, 1 µM extracellular drug concentration |
Higher polyglutamation ensures prolonged intracellular retention and sustained DHFR inhibition, which is critical for maintaining continuous selection pressure in cell culture.
In monoclonal antibody production, the selection medium must absolutely prevent the survival of unfused myeloma cells. Aminopterin is the validated standard in HAT medium because it completely inhibits the de novo nucleotide synthesis pathway at standard working concentrations (typically 0.4 µM), forcing cells to rely entirely on the HGPRT salvage pathway [1]. This results in 100% mortality of HGPRT-negative unfused myeloma cells, ensuring that only successfully fused hybridomas survive [1].
| Evidence Dimension | Unfused myeloma cell mortality |
| Target Compound Data | 100% mortality (complete de novo blockade) |
| Comparator Or Baseline | Non-selective media (0% mortality) |
| Quantified Difference | Absolute selection stringency |
| Conditions | Mammalian cell culture, standard HAT medium formulation |
Aminopterin is the strictly required, non-substitutable component in HAT medium to ensure reproducible, high-purity isolation of monoclonal antibody-producing hybridomas.
Aminopterin is the critical selective agent in HAT (hypoxanthine-aminopterin-thymidine) medium. By completely blocking the de novo nucleotide synthesis pathway, it ensures that only fused hybridomas—which inherit the HGPRT salvage pathway from B cells—survive the selection phase, making it indispensable for commercial and laboratory-scale monoclonal antibody generation [1].
Due to its ultra-tight binding affinity (Ki = 3.7 pM), Aminopterin serves as a highly potent reference standard for evaluating novel antifolates. It is utilized in structural biology and enzyme kinetic assays to study DHFR conformations and the biochemical mechanics of folate pathway inhibition [2].
Because Aminopterin undergoes significantly higher rates of intracellular polyglutamation compared to Methotrexate, it is a preferred compound for in vitro models studying folylpolyglutamate synthetase activity, reduced folate carrier (RFC) transport kinetics, and cellular mechanisms of antifolate resistance [3].
Acute Toxic;Health Hazard